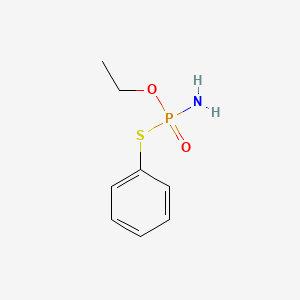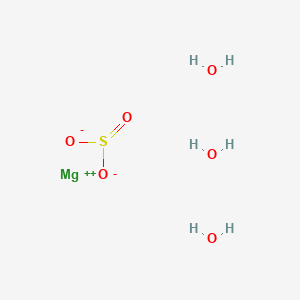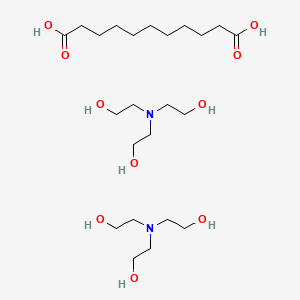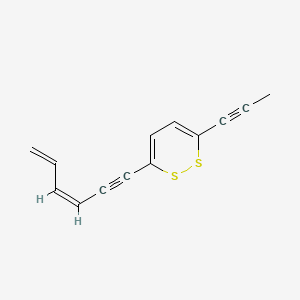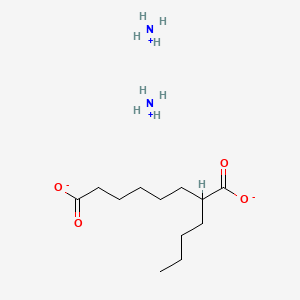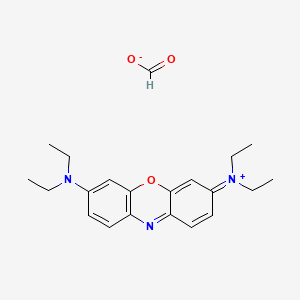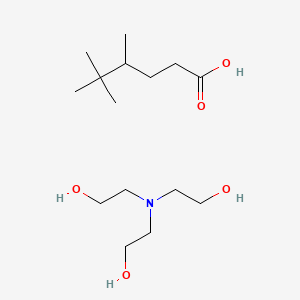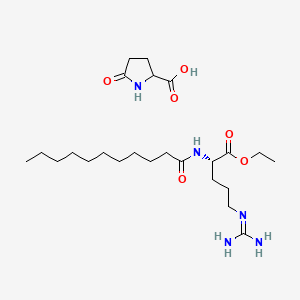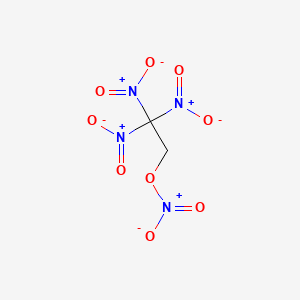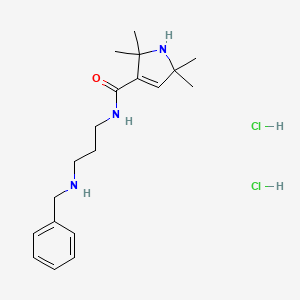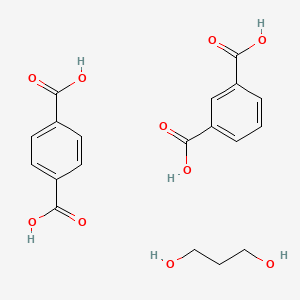
N,N'-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of anthracene and isophthaldiamide moieties, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoyl chloride with 9,10-dihydro-9,10-dioxoanthracene-1,4-diamine under controlled conditions to form the intermediate product. This intermediate is then reacted with isophthaloyl chloride to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted anthracene compounds .
Scientific Research Applications
N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices .
Mechanism of Action
The mechanism of action of N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell cycle arrest and apoptosis. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(4-pyridylmethyl)-naphthalene diimide
- N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
- N,N’-Bis(4-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine
Uniqueness
N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide stands out due to its unique combination of anthracene and isophthaldiamide moieties, which impart distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring strong fluorescence and specific reactivity .
Properties
CAS No. |
83721-65-7 |
|---|---|
Molecular Formula |
C50H30N4O8 |
Molecular Weight |
814.8 g/mol |
IUPAC Name |
1-N,3-N-bis(4-benzamido-9,10-dioxoanthracen-1-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C50H30N4O8/c55-43-31-18-7-9-20-33(31)45(57)41-37(24-22-35(39(41)43)51-47(59)27-12-3-1-4-13-27)53-49(61)29-16-11-17-30(26-29)50(62)54-38-25-23-36(52-48(60)28-14-5-2-6-15-28)40-42(38)46(58)34-21-10-8-19-32(34)44(40)56/h1-26H,(H,51,59)(H,52,60)(H,53,61)(H,54,62) |
InChI Key |
MQKBBQMUWZYVCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC(=CC=C4)C(=O)NC5=C6C(=C(C=C5)NC(=O)C7=CC=CC=C7)C(=O)C8=CC=CC=C8C6=O)C(=O)C9=CC=CC=C9C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


